molecular formula C24H48CaO12P4-6 B12651694 Calcium didodecyl bisphosphonate CAS No. 61392-11-8

Calcium didodecyl bisphosphonate

Cat. No.: B12651694
CAS No.: 61392-11-8
M. Wt: 692.6 g/mol
InChI Key: SLCJMTKSPQDBPG-UHFFFAOYSA-F
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Description

Calcium didodecyl bisphosphonate is a compound belonging to the bisphosphonate family, which is known for its high affinity for bone tissue. Bisphosphonates are widely used in medical treatments, particularly for bone-related conditions such as osteoporosis and bone metastases. This compound, specifically, is characterized by its ability to chelate calcium ions, making it a valuable agent in various biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium didodecyl bisphosphonate typically involves the reaction of didodecyl phosphonic acid with calcium salts. The process can be carried out in an aqueous medium, where the phosphonic acid reacts with calcium chloride or calcium nitrate under controlled pH conditions to form the desired bisphosphonate compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Calcium didodecyl bisphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium didodecyl bisphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of calcium didodecyl bisphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite binding sites on bone surfaces, particularly those undergoing active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss . Additionally, the compound promotes osteoblast activity, leading to increased bone formation .

Comparison with Similar Compounds

Comparison: Calcium didodecyl bisphosphonate is unique due to its specific structure, which allows for strong chelation with calcium ions. This property makes it particularly effective in applications related to bone health and mineralization. Compared to other bisphosphonates, it may offer enhanced stability and efficacy in certain biomedical applications .

Biological Activity

Calcium didodecyl bisphosphonate is a compound belonging to the bisphosphonate class, known for its ability to inhibit bone resorption. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Overview of Bisphosphonates

Bisphosphonates are a group of drugs that prevent the loss of bone density. They are commonly used in conditions such as osteoporosis and metastatic bone disease. The general structure of bisphosphonates includes two phosphonate groups attached to a carbon atom, which influences their biological activity and affinity for bone mineral .

The primary mechanism by which this compound exerts its effects involves:

  • Inhibition of Osteoclast Activity : Bisphosphonates bind to hydroxyapatite in bone, leading to reduced osteoclast-mediated bone resorption. This is achieved through the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical for osteoclast function .
  • Reduction of Bone Turnover : By decreasing the activity and number of osteoclasts, bisphosphonates lower overall bone turnover rates, which can be beneficial in conditions characterized by excessive bone resorption .
  • Calcium Homeostasis : Bisphosphonates may also influence calcium levels in the bloodstream, potentially reducing hypercalcemia associated with malignancies .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits osteoclast formation and function at various concentrations. The compound's potency varies based on its chemical structure and the presence of specific functional groups .

In Vivo Studies

Clinical studies have shown that bisphosphonates can significantly reduce fracture risk and mortality in patients with osteoporosis. For instance, a meta-analysis indicated that patients receiving bisphosphonates had a lower risk of subsequent fractures (Hazard Ratio [HR]: 0.60) compared to those receiving calcium and vitamin D alone .

Case Studies

  • Hypocalcemia Induced by Bisphosphonates : A report documented six cases where patients developed severe hypocalcemia following bisphosphonate therapy. The treatment involved calcium supplementation and monitoring of serum calcium levels, demonstrating the need for careful management in patients receiving these medications .
  • Use in Cancer Patients : In a cohort study involving breast cancer patients, the addition of bisphosphonates to adjuvant therapy resulted in significant reductions in bone recurrence (7.8% vs 9.0%) and improved overall survival rates among postmenopausal women .

Data Table: Summary of Clinical Findings

Study TypePopulation DescriptionKey Findings
Meta-AnalysisPostmenopausal women with breast cancerReduced risk of bone recurrence (7.8% vs 9.0%)
Case ReportPatients with severe hypocalcemiaCalcium supplementation required post-bisphosphate treatment
Cohort StudyOsteoporotic patientsLower subsequent fracture risk (HR: 0.60)

Properties

CAS No.

61392-11-8

Molecular Formula

C24H48CaO12P4-6

Molecular Weight

692.6 g/mol

IUPAC Name

calcium;dioxido-oxo-(1-phosphonatododecyl)-λ5-phosphane

InChI

InChI=1S/2C12H28O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(19(13,14)15)20(16,17)18;/h2*12H,2-11H2,1H3,(H2,13,14,15)(H2,16,17,18);/q;;+2/p-8

InChI Key

SLCJMTKSPQDBPG-UHFFFAOYSA-F

Canonical SMILES

CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2]

Origin of Product

United States

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